Cas no 1261233-92-4 (1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride)

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with a 3-chlorobenzyl group and an amine functionality. The hydrochloride salt enhances its stability and solubility, making it suitable for various research and pharmaceutical applications. This compound is particularly valuable in medicinal chemistry as a versatile intermediate for the development of bioactive molecules, including potential CNS-targeting agents. Its well-defined structure and high purity ensure reproducibility in synthetic pathways. The presence of both aromatic and amine moieties allows for further functionalization, enabling tailored modifications for specific pharmacological or chemical studies. Proper handling and storage are recommended to maintain its integrity.
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride structure
1261233-92-4 structure
商品名:1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
CAS番号:1261233-92-4
MF:C12H18Cl2N2
メガワット:261.190721035004
CID:2166632

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 化学的及び物理的性質

名前と識別子

    • 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
    • 1-(3-Chlorobenzyl)piperidin-4-amine hydrochloride
    • SBB074510
    • 1-(3-chlorobenzyl)piperidin-4-ylamine hydrochloride
    • 1-[(3-chlorophenyl)methyl]-4-piperidylamine, chloride
    • インチ: 1S/C12H17ClN2.ClH/c13-11-3-1-2-10(8-11)9-15-6-4-12(14)5-7-15;/h1-3,8,12H,4-7,9,14H2;1H
    • InChIKey: OIKIPPGETZALHS-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)CN1CCC(CC1)N.Cl

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 190
  • トポロジー分子極性表面積: 29.3

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Fluorochem
085158-500mg
1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride
1261233-92-4
500mg
£229.00 2022-03-01
Chemenu
CM381480-1g
1-[(3-chlorophenyl)methyl]piperidin-4-amine hydrochloride
1261233-92-4 CM381480
1g
$509 2022-09-03

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride 関連文献

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochlorideに関する追加情報

Introduction to 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS No: 1261233-92-4)

1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 1261233-92-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and utility in drug development. The presence of a 3-chloro-benzyl side chain and the amine functionality at the 4-position of the piperidine ring imparts unique chemical and pharmacological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for further medicinal chemistry exploration.

The hydrochloride salt form of this compound enhances its solubility in aqueous systems, which is a critical factor for its formulation in pharmaceutical applications. This solubility profile makes it particularly suitable for use in drug formulations where bioavailability and delivery efficiency are paramount. The compound's structure suggests potential interactions with biological targets, including enzymes and receptors, which are often modulated in therapeutic interventions.

In recent years, there has been growing interest in piperidine derivatives due to their role as pharmacophores in various therapeutic areas. The 3-chloro-benzyl substituent, in particular, has been shown to influence the electronic properties and binding affinity of molecules, making it a strategic choice for medicinal chemists seeking to optimize drug-like characteristics. Studies have demonstrated that such modifications can enhance metabolic stability, improve binding kinetics, and reduce off-target effects, all of which are crucial for developing safe and effective drugs.

Current research in the field of medicinal chemistry increasingly focuses on identifying novel scaffolds that can be further modified to address unmet medical needs. 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride represents a promising starting point for such investigations. Its structural features allow for a wide range of chemical modifications, enabling the synthesis of analogues with tailored biological activities. For instance, alterations to the 3-chloro-benzyl group or the piperidine core could lead to compounds with enhanced potency, selectivity, or pharmacokinetic profiles.

The compound's relevance is further underscored by its potential applications in the development of treatments for neurological disorders. Piperidine derivatives have been extensively studied for their interactions with neurotransmitter systems, particularly serotonin and dopamine receptors. The amine functionality at the 4-position of the piperidine ring is particularly noteworthy, as it can serve as a hinge region for binding to biological targets. This region is often exploited in drug design to maximize interactions with specific receptors or enzymes.

Recent advancements in computational chemistry have also highlighted the importance of virtual screening and molecular modeling in identifying promising drug candidates. 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride can be effectively utilized in these high-throughput screening (HTS) approaches to identify hits that exhibit desirable pharmacological properties. Such computational methods not only accelerate the drug discovery process but also provide insights into the structural determinants of biological activity.

In addition to its potential as an intermediate in drug synthesis, this compound may find utility in research focused on understanding fundamental biochemical pathways. The ability to modify its structure allows researchers to probe specific interactions within biological systems. For example, derivatives of this compound could be used as probes to study enzyme mechanisms or as tools to investigate receptor signaling cascades.

The synthesis of 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include nucleophilic substitution reactions to introduce the 3-chloro-benzyl group onto the piperidine scaffold followed by functionalization at the 4-position to incorporate the amine moiety. The final step involves salt formation with hydrochloric acid to enhance stability and solubility.

The purity and quality of this compound are critical factors that must be rigorously controlled during its production and application. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed to ensure that the final product meets stringent specifications. These methods provide detailed information about the molecular structure and purity of the compound, which are essential for its intended use.

The growing emphasis on sustainable chemistry also influences how such compounds are synthesized and utilized. Efforts are underway to develop greener synthetic routes that minimize waste and reduce environmental impact. Innovations in catalytic processes and solvent systems are being explored to make the production of 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride more sustainable while maintaining high yields and purity.

In conclusion, 1-(3-Chloro-benzyl)-piperidin-4-ylamine hydrochloride (CAS No: 1261233-92-4) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for further exploration as a lead molecule or intermediate in drug synthesis. The ongoing advancements in synthetic chemistry, computational biology, and sustainable practices continue to enhance our ability to harness its potential for therapeutic applications.

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